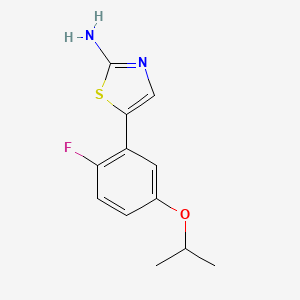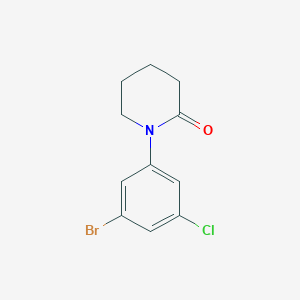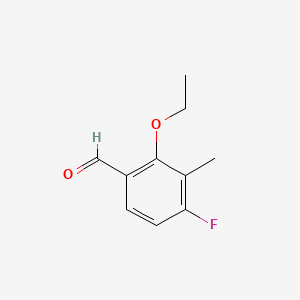
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene is a polyhalogenated benzene derivative with the molecular formula C9H9BrClFO and a molecular weight of 267.52 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene typically involves multi-step reactions starting from simpler benzene derivativesFor example, a benzene ring substituted with bromine and chlorine can undergo fluorination under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation reactions using appropriate catalysts and reagents. The process may include steps like:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms using halogenating agents.
Substitution: Introduction of the isopropoxy group through nucleophilic substitution reactions.
Purification: Techniques like distillation, crystallization, and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups on the benzene ring.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Nucleophilic Substitution: Reagents like sodium alkoxides or amines can be used under basic conditions.
Major Products
Biphenyl Derivatives: Formed through coupling reactions.
Substituted Benzenes: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-chloro-4-fluoro-3-isopropoxybenzene in chemical reactions involves the reactivity of its halogen atoms and the isopropoxy group. The halogen atoms can participate in electrophilic aromatic substitution reactions, while the isopropoxy group can act as a nucleophile or leaving group in various reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the isopropoxy group.
2-Bromo-1-chloro-3-fluoro-4-isopropoxybenzene: Positional isomer with different substitution pattern.
2-Bromo-4-chloro-1-fluoro-3-isopropoxybenzene: Another positional isomer with different halogen positions.
Uniqueness
The presence of the isopropoxy group along with the halogens makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H9BrClFO |
|---|---|
Peso molecular |
267.52 g/mol |
Nombre IUPAC |
2-bromo-1-chloro-4-fluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(12)4-3-6(11)8(9)10/h3-5H,1-2H3 |
Clave InChI |
AYWVAUDPKGSQCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774358.png)

![(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14774361.png)



![3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14774385.png)





![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
